molecular formula C9H14NO3P B13995076 2-Amino-1-benzylethylphosphonic acid CAS No. 59590-70-4

2-Amino-1-benzylethylphosphonic acid

Cat. No.: B13995076
CAS No.: 59590-70-4
M. Wt: 215.19 g/mol
InChI Key: CLNVFNPGMUAOBW-UHFFFAOYSA-N
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Description

2-Amino-1-benzylethylphosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a benzyl group, and a phosphonic acid group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. This structural feature imparts unique chemical and biological properties, making it valuable in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-benzylethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with diethyl phosphite under acidic conditions, followed by hydrolysis to yield the desired phosphonic acid. Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with water or methanol .

Industrial Production Methods

Industrial production of this compound typically employs large-scale synthesis techniques, such as the McKenna reaction, which involves the use of BTMS and subsequent hydrolysis. This method is favored due to its high yield, mild reaction conditions, and chemoselectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-benzylethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.

Major Products Formed

    Oxidation: Nitro-2-amino-1-benzylethylphosphonic acid.

    Reduction: Phosphine-2-amino-1-benzylethyl derivatives.

    Substitution: Halogenated benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-benzylethylphosphonic acid involves its interaction with biological targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with active site residues, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

2-Amino-1-benzylethylphosphonic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the benzyl group and the phosphonic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

59590-70-4

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

(1-amino-3-phenylpropan-2-yl)phosphonic acid

InChI

InChI=1S/C9H14NO3P/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13)

InChI Key

CLNVFNPGMUAOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)P(=O)(O)O

Origin of Product

United States

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